Tiopronin-d3
Overview
Description
Tiopronin-d3 is a deuterated form of tiopronin, a thiol-containing compound primarily used in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine in the urine, leading to kidney stone formation . This compound is often used as an internal standard in analytical chemistry due to its stable isotopic composition .
Mechanism of Action
Target of Action
Tiopronin-d3, a deuterium-labeled form of Tiopronin, primarily targets cystine in the body . Cystine is an amino acid that, in high concentrations, can lead to the formation of kidney stones in a condition known as cystinuria .
Mode of Action
This compound interacts with cystine through a thiol-disulfide exchange . This interaction forms a water-soluble mixed disulfide complex, reducing the amount of sparingly soluble cystine . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .
Biochemical Pathways
The biochemical pathway affected by this compound is the cystine metabolic pathway . The formation of a water-soluble mixed disulfide complex with cystine alters the solubility of cystine, preventing its precipitation and subsequent formation of kidney stones .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of this compound is reached after 3-6 hours . It has a long terminal half-life of 53 hours for total Tiopronin . Tiopronin measured as unbound (non-protein-bound) drug disappears more rapidly from plasma, with a calculated half-life of 18 hours . The absolute bioavailability of this compound is 63% .
Result of Action
The primary result of this compound action is the prevention of kidney stone formation in patients with severe homozygous cystinuria . By reducing the concentration of cystine in urine, this compound controls the rate of cystine precipitation and excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the drug can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the efficacy of this compound can be enhanced when used in combination with other measures such as increased fluid intake, decreased sodium and protein intake, and urinary alkalinization .
Biochemical Analysis
Biochemical Properties
Tiopronin-d3 interacts with various biomolecules. It reduces free radical production by murine macrophages and granulocytes in vitro in a dose-dependent manner . This compound can selectively bind to DNA-stabilized silver nanoclusters (DNA–AgNCs) to form a stable Ag-S bond .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces expression of hypoxia-inducible factor 1alpha (HIF-1alpha) and increases VEGF secretion in human colon carcinoma cells . In a rat model of colitis, rectal administration of this compound reduces myeloperoxidase activity and pro-inflammatory cytokine production in the colon .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of a stable Ag-S bond with DNA–AgNCs is one such interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tiopronin-d3 involves the incorporation of deuterium atoms into the tiopronin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated glycine with 2-mercaptopropionic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes steps such as lyophilization, pH adjustment, and stabilization to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiopronin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide-linked complexes.
Reduction: It can act as a reducing agent, particularly in thiol-disulfide exchange reactions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol can be used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products
The major products formed from these reactions include disulfide-linked complexes and various substituted derivatives of this compound .
Scientific Research Applications
Tiopronin-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of tiopronin in biological samples using techniques like liquid chromatography-mass spectrometry.
Biology and Medicine: Investigated for its potential use in treating conditions such as rheumatoid arthritis and heavy metal poisoning.
Comparison with Similar Compounds
Similar Compounds
D-penicillamine: Similar in use and efficacy but associated with more adverse effects.
Acetylcysteine: Another thiol-containing compound used as a mucolytic agent and in the treatment of acetaminophen overdose.
Bucillamine: A derivative of tiopronin with additional thiol groups, used in the treatment of rheumatoid arthritis.
Uniqueness
Tiopronin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to form stable complexes with cystine and other metal ions also distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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